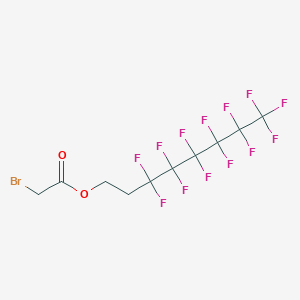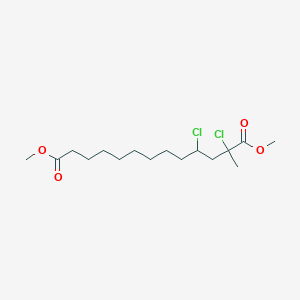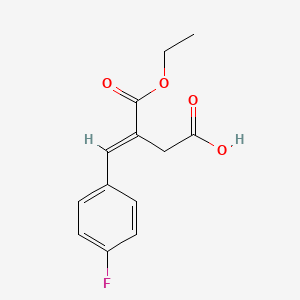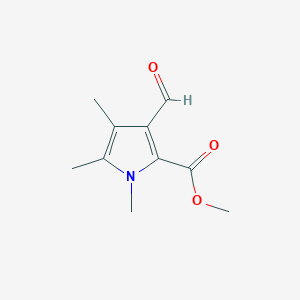![molecular formula C12H11ClN2O3 B14269175 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione CAS No. 165260-46-8](/img/structure/B14269175.png)
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to a chloropyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable methylating agent under basic conditions.
Chloropyrimidine Formation: The next step involves the formation of the chloropyrimidine ring by reacting appropriate pyrimidine precursors with chlorinating agents.
Coupling Reaction: The final step is the coupling of the benzyloxy intermediate with the chloropyrimidine ring under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Análisis De Reacciones Químicas
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzyme activities or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system under study.
Comparación Con Compuestos Similares
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-[(Benzyloxy)methyl]-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a different position of the chlorine atom.
1-[(Benzyloxy)methyl]-6-bromopyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine.
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-trione: Similar structure but with an additional oxygen atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyloxy group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
165260-46-8 |
|---|---|
Fórmula molecular |
C12H11ClN2O3 |
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
6-chloro-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN2O3/c13-10-6-11(16)14-12(17)15(10)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,16,17) |
Clave InChI |
ODMSBWYSNJQQND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCN2C(=CC(=O)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
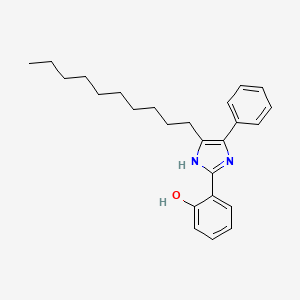
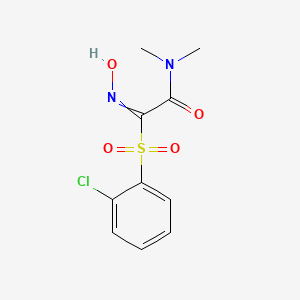
phosphane](/img/structure/B14269108.png)
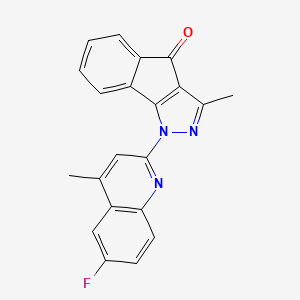
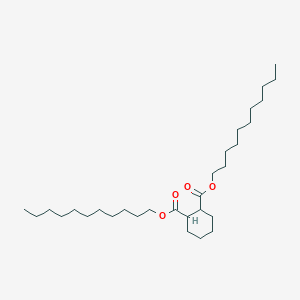
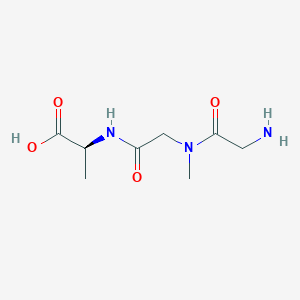
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
